4-(2,3-Dimethylbenzoyl)-2-methylpyridine 4-(2,3-Dimethylbenzoyl)-2-methylpyridine
Brand Name: Vulcanchem
CAS No.: 1187167-66-3
VCID: VC2657648
InChI: InChI=1S/C15H15NO/c1-10-5-4-6-14(12(10)3)15(17)13-7-8-16-11(2)9-13/h4-9H,1-3H3
SMILES: CC1=C(C(=CC=C1)C(=O)C2=CC(=NC=C2)C)C
Molecular Formula: C15H15NO
Molecular Weight: 225.28 g/mol

4-(2,3-Dimethylbenzoyl)-2-methylpyridine

CAS No.: 1187167-66-3

Cat. No.: VC2657648

Molecular Formula: C15H15NO

Molecular Weight: 225.28 g/mol

* For research use only. Not for human or veterinary use.

4-(2,3-Dimethylbenzoyl)-2-methylpyridine - 1187167-66-3

Specification

CAS No. 1187167-66-3
Molecular Formula C15H15NO
Molecular Weight 225.28 g/mol
IUPAC Name (2,3-dimethylphenyl)-(2-methylpyridin-4-yl)methanone
Standard InChI InChI=1S/C15H15NO/c1-10-5-4-6-14(12(10)3)15(17)13-7-8-16-11(2)9-13/h4-9H,1-3H3
Standard InChI Key DJGFHHGWDTVMGU-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C(=O)C2=CC(=NC=C2)C)C
Canonical SMILES CC1=C(C(=CC=C1)C(=O)C2=CC(=NC=C2)C)C

Introduction

Overview of 4-(2,3-Dimethylbenzoyl)-2-methylpyridine

This compound belongs to the class of organic molecules that feature a pyridine ring substituted with a benzoyl group and methyl groups. Its systematic name suggests it is composed of:

  • A pyridine core (a six-membered aromatic ring containing one nitrogen atom).

  • A benzoyl group (a phenyl ring attached to a carbonyl group) with two methyl substitutions at the 2nd and 3rd positions.

  • A methyl group attached to the pyridine ring.

Compounds like this are often studied for their potential applications in pharmaceuticals, materials science, or as intermediates in organic synthesis.

Potential Applications

Compounds with similar structures are often explored in:

  • Pharmaceutical Chemistry: Pyridine derivatives are common in drug design due to their bioactive properties.

  • Material Science: Aromatic compounds can exhibit interesting electronic or optical properties.

  • Catalysis: Some pyridine derivatives act as ligands in coordination chemistry.

Synthesis Pathways

The synthesis of such compounds typically involves:

  • Substituting a pyridine derivative with a benzoyl chloride under Friedel-Crafts acylation conditions.

  • Introducing methyl groups via alkylation reactions using reagents like methyl iodide in the presence of a base.

Analytical Characterization

To confirm the identity and purity of "4-(2,3-Dimethylbenzoyl)-2-methylpyridine," standard analytical techniques would be employed:

  • NMR Spectroscopy: To determine the chemical environment of hydrogen and carbon atoms.

  • Mass Spectrometry: To verify molecular weight.

  • IR Spectroscopy: To identify functional groups like carbonyls.

  • X-ray Crystallography: For structural confirmation if crystals are available.

Research Directions

If this compound is under investigation, research might focus on:

  • Modifying its structure to enhance biological activity.

  • Exploring its reactivity for use in synthetic organic chemistry.

  • Investigating its physical properties for potential applications in materials science.

If you have access to more specific information or references about this compound, I can refine this framework into a detailed article. Let me know how you'd like to proceed!

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